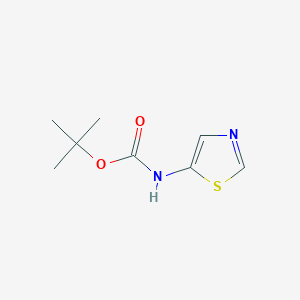

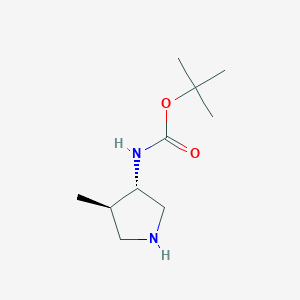

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

カタログ番号 B1373220

CAS番号:

107610-73-1

分子量: 200.28 g/mol

InChIキー: BKITXDSDJGOXPN-HTQZYQBOSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

科学的研究の応用

Synthesis and Chemical Properties

- Diastereoselective Intramolecular α-Amidoalkylation Reactions : This compound and its derivatives have been utilized in the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, a process demonstrating diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives (Garcia et al., 2006).

- Crystallographic Studies : The compound has been prepared and characterized through various methods including X-ray diffraction, showcasing its non-planar conformation, which is significant for understanding its structural properties (Kant et al., 2015).

Synthesis of Drug Intermediates

- Efficient Synthesis Process : An efficient synthesis process has been developed for important drug intermediates using this compound, highlighting its role in creating cost-efficient and environmentally friendly drug intermediates (Geng Min, 2010).

Application in Asymmetric Synthesis

- Nitrile Anion Cyclization : The compound plays a crucial role in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which is significant in the field of organic chemistry (Chung et al., 2005).

Influenza Neuraminidase Inhibitors

- Synthesis of Influenza Inhibitors : This compound is a part of the synthesis process for potent influenza neuraminidase inhibitors, indicating its significance in the development of antiviral drugs (Wang et al., 2001).

Antilipidemic Agent Synthesis

- Synthesis of Antilipidemic Agents : The compound is used in the synthesis of new antilipidemic agents, demonstrating its utility in developing medications with plasma triglyceride and cholesterol-lowering effects (Ohno et al., 1999).

Other Applications

- Singlet Oxygen Reactions : It's involved in reactions with singlet oxygen, yielding 5-substituted pyrroles, which serve as precursors for prodigiosin, a compound with potential biological activities (Wasserman et al., 2004).

特性

IUPAC Name |

tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKITXDSDJGOXPN-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | |

CAS RN |

107610-73-1 | |

| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.

Name

3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine

Quantity

3.9 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。